An In-Depth Technical Guide to 3,5-Dichloro-4,6-dimethylpyridin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
An In-Depth Technical Guide to 3,5-Dichloro-4,6-dimethylpyridin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
Foreword: Navigating the Landscape of a Niche Heterocycle
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide to the chemical properties and synthetic utility of 3,5-Dichloro-4,6-dimethylpyridin-2-amine. It is important to note that while this compound holds significant potential as a scaffold in medicinal chemistry and materials science, it is a niche molecule with limited readily available public data. Therefore, this guide has been meticulously crafted not only to present the known information but also to provide expert-driven insights extrapolated from closely related, well-characterized analogs. Our objective is to empower your research with a robust foundational understanding, enabling you to confidently navigate the synthesis and application of this promising, yet underexplored, chemical entity. We will delve into predicted properties, logical synthetic pathways, and expected reactivity, grounding our discussion in the established chemistry of substituted 2-aminopyridines.
Physicochemical and Structural Characteristics
The core of our subject is the 2-aminopyridine ring, a privileged structure in medicinal chemistry. The specific substitution pattern of 3,5-Dichloro-4,6-dimethylpyridin-2-amine—with two chlorine atoms and two methyl groups—imparts a unique combination of electronic and steric properties that are ripe for exploitation in molecular design.
Predicted Physicochemical Properties
While experimental data for the target molecule is not extensively documented, we can predict its key properties based on its structure and data from analogous compounds such as 3,5-dichloro-4-methylpyridin-2-amine and 3,5-dichloro-6-methylpyridin-2-amine.[1][2]
| Property | Predicted Value | Rationale and Insights |
| Molecular Formula | C7H8Cl2N2 | Derived from the chemical structure. |
| Molecular Weight | 191.06 g/mol | Calculated from the atomic weights of the constituent atoms.[3][4] |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar chlorinated aminopyridines.[5] |
| Melting Point | 135-150 °C | The presence of an additional methyl group compared to analogs suggests a potentially higher melting point due to increased molecular weight and crystal lattice interactions. For comparison, the melting point of 2-Amino-3,5-dichloro-6-methylpyridine is 132-136 °C.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | The hydrophobic chlorine and methyl groups will limit aqueous solubility, while the polar amine and pyridine nitrogen will allow for solubility in a range of organic solvents. |
| pKa (of the pyridinium ion) | 2.5 - 3.5 | The electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The electron-donating methyl groups will slightly increase the basicity compared to a non-methylated analog. |
| LogP | ~2.5-3.0 | The two chlorine and two methyl groups contribute to the lipophilicity of the molecule. The predicted LogP for 3,5-Dichloro-2,6-dimethylpyridin-4-amine is 2.58744.[4] |
Synthesis and Strategic Considerations
A reliable synthetic route is paramount for the exploration of any new chemical entity. While a specific, published synthesis for 3,5-Dichloro-4,6-dimethylpyridin-2-amine is not available, a logical and efficient pathway can be designed based on established pyridine chemistry.
Proposed Synthetic Pathway
The most direct and logical approach to synthesizing 3,5-Dichloro-4,6-dimethylpyridin-2-amine would likely start from a pre-functionalized pyridine ring. A plausible multi-step synthesis is outlined below.
Caption: Proposed two-step synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the synthesis of similar compounds.[6][7][8]
Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine
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Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add acetic acid.
-
Addition of Starting Material: Slowly add 3-aminocrotonitrile in portions to the acetic acid at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (around 120-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting residue is then treated with a strong acid such as concentrated sulfuric acid and heated to induce the final cyclization and aromatization.
-
Purification: After cooling, the reaction is quenched with ice water and neutralized. The product, 2-amino-4,6-dimethylpyridine, can be extracted with an organic solvent and purified by recrystallization or column chromatography.
Step 2: Dichlorination
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Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and thermometer, dissolve the synthesized 2-amino-4,6-dimethylpyridine in a suitable solvent mixture, such as DMF and methanol.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution, maintaining the temperature at around 45 °C. The molar ratio of substrate to NCS should be carefully controlled to achieve dichlorination.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, remove the solvent by distillation under reduced pressure.
-
Purification: The crude product, 3,5-Dichloro-4,6-dimethylpyridin-2-amine, can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Reactivity and Potential for Derivatization
The reactivity of 3,5-Dichloro-4,6-dimethylpyridin-2-amine is governed by the interplay of its functional groups: the nucleophilic amino group, the basic pyridine nitrogen, and the chlorinated aromatic ring which is susceptible to nucleophilic substitution and cross-coupling reactions.
The 2-Aminopyridine Moiety as a Directing Group
The 2-aminopyridine functionality is a powerful directing group in transition metal-catalyzed C-H activation reactions.[9] This allows for the functionalization of the pyridine ring and the synthesis of complex heterocyclic systems.
Caption: General workflow for transition metal-catalyzed C-H functionalization.
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The chlorine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The steric hindrance from the adjacent methyl groups may influence the reactivity of the chlorine atoms.
Representative Protocol for a Suzuki Cross-Coupling Reaction:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-Dichloro-4,6-dimethylpyridin-2-amine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-4,6-dimethylpyridin-2-amine is not available, it should be handled with the care appropriate for a chlorinated aromatic amine. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications and Future Directions
The structural motifs present in 3,5-Dichloro-4,6-dimethylpyridin-2-amine suggest its potential utility in several areas of chemical research:
-
Medicinal Chemistry: The 2-aminopyridine core is a common feature in many biologically active compounds. The dichloro and dimethyl substitution pattern offers a unique scaffold for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Agrochemicals: Chlorinated pyridines are important intermediates in the synthesis of herbicides and fungicides.[5] This compound could serve as a building block for new crop protection agents.
-
Materials Science: The rigid, functionalized aromatic structure could be incorporated into polymers or organic electronic materials.
Conclusion
3,5-Dichloro-4,6-dimethylpyridin-2-amine represents a chemical entity with considerable untapped potential. While direct experimental data is limited, a thorough understanding of the chemistry of related 2-aminopyridines allows for the confident design of synthetic routes and the prediction of its chemical behavior. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this intriguing molecule, with the hope of unlocking new discoveries in science and technology.
References
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ResearchGate. (n.d.). Scope of the reaction with various substituted 2-aminopyridines. Retrieved from [Link]
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RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
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GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
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PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. Retrieved from [Link]
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ACS Publications. (2014, February 3). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
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Der Pharmacia Lettre. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-dichloro-4-methylpyridin-2-amine. Retrieved from [Link]
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